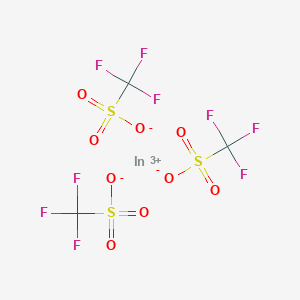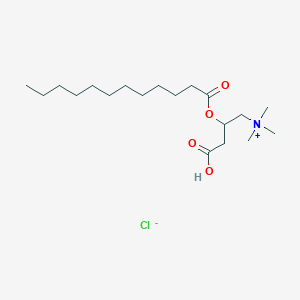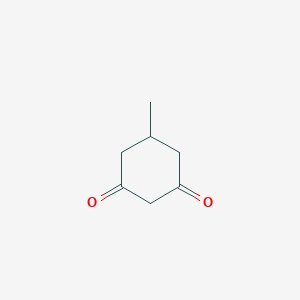![molecular formula C16H19O9P B151975 naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate CAS No. 137888-44-9](/img/structure/B151975.png)
naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate, also known as NPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological processes. NPPC is a phosphorylated derivative of cyclodextrin, a cyclic oligosaccharide that is widely used in drug delivery systems.
Wissenschaftliche Forschungsanwendungen
Naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate has shown promising results in various scientific research applications. It has been used as a chiral selector in capillary electrophoresis, a technique used for separating and analyzing different compounds in a mixture. naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate has also been used as a host molecule in supramolecular chemistry for the synthesis of novel materials with unique properties. In addition, naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate has been investigated for its potential use in drug delivery systems, as it can form inclusion complexes with various drugs, thereby improving their solubility and bioavailability.
Wirkmechanismus
Naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate acts as a molecular chaperone by binding to proteins and stabilizing their structure. It has been shown to increase the thermal stability of various proteins, including lysozyme, hemoglobin, and bovine serum albumin. naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate also exhibits antioxidant properties, as it can scavenge free radicals and protect cells from oxidative stress.
Biochemische Und Physiologische Effekte
Naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate has been shown to have various biochemical and physiological effects. It can modulate the activity of enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. In addition, naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate in lab experiments is its high water solubility, which allows for easy handling and preparation of solutions. naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate is also stable under a wide range of pH and temperature conditions, making it suitable for various experimental setups. However, naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate can exhibit non-specific binding to proteins, which can interfere with the interpretation of experimental results. In addition, the high cost of naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate. One area of interest is the development of naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate-based drug delivery systems for the treatment of various diseases. Another area of research is the investigation of naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate's potential use as a diagnostic tool for detecting protein misfolding diseases. In addition, further studies are needed to elucidate the mechanism of action of naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate and its potential interactions with other biomolecules.
Synthesemethoden
The synthesis of naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate involves the reaction of cyclodextrin with phosphoric acid in the presence of naphthalene-2-carboxylic acid. The reaction is carried out under controlled conditions of temperature and pH to ensure the formation of naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate with high purity and yield. The resulting product is a white crystalline solid that is soluble in water and other polar solvents.
Eigenschaften
CAS-Nummer |
137888-44-9 |
|---|---|
Produktname |
naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |
Molekularformel |
C16H19O9P |
Molekulargewicht |
386.29 g/mol |
IUPAC-Name |
naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C16H19O9P/c17-11-12(18)14(20)16(15(21)13(11)19)25-26(22,23)24-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-21H,(H,22,23)/t11?,12-,13+,14-,15-,16?/m0/s1 |
InChI-Schlüssel |
JNHJKSFGKYXCCV-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C2C=C(C=CC2=C1)OP(=O)(O)OC3[C@H]([C@H](C([C@H]([C@@H]3O)O)O)O)O |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OP(=O)(O)OC3C(C(C(C(C3O)O)O)O)O |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OP(=O)(O)OC3C(C(C(C(C3O)O)O)O)O |
Synonyme |
2-naphthyl-myo-inositol 1-phosphate 2-NMIP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,3,4-Tetrahydro-9-(phenylmethyl)-pyrido[3,4-B]indole](/img/structure/B151894.png)


![2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B151904.png)
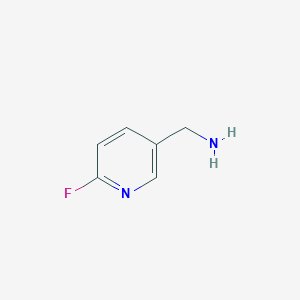

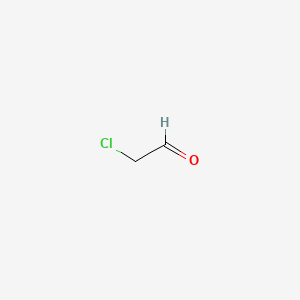
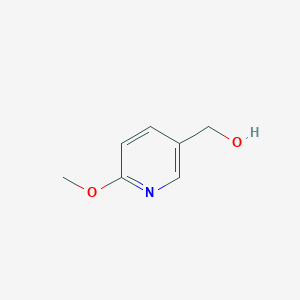
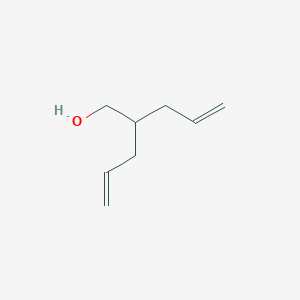
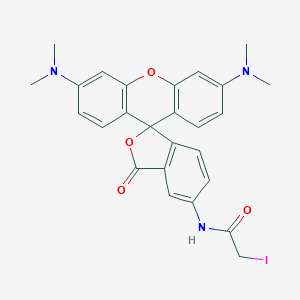
![2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate](/img/structure/B151922.png)
